![molecular formula C10H8N4O3 B2703728 7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 945105-04-4](/img/structure/B2703728.png)
7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a multi-ring system that has been reported to be part of anti-tumor drugs . It can be used in the treatment of Alzheimer’s disease and has high activity against parasites . It can also be used in the treatment of cancer .
Synthesis Analysis
The synthesis of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives has been reported . These derivatives were synthesized and screened for their anti-inflammatory activity by evaluating their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .Chemical Reactions Analysis
A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against two cancer cell lines, Bel-7402 and HT-1080 .Applications De Recherche Scientifique
Molecular Structure and Supramolecular Architecture
The structural characterization of triazolopyrimidine derivatives, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in different environments highlights their potential biological activity through coordination compounds. These structures exhibit unique hydrogen-bonding interactions and supramolecular architectures, which are crucial for understanding their biological functions and interactions (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthesis and Chemical Reactivity
Research into the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-Aminofuran-3-carbonitriles demonstrates the chemical reactivity and versatility of these compounds in producing various heterocyclic structures. Such studies are fundamental for developing novel compounds with potential therapeutic applications (Shaker, 2006).
Antimicrobial and Antifungal Applications
Novel triazolopyrimidine-carbonylhydrazone derivatives, synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid ester, have shown promising fungicidal activities, highlighting their potential as antimicrobial agents (Li De-jiang, 2008).
Adenosine A2A Receptor Antagonists
Computational design strategies, including HQSAR and molecular docking studies on furanyl derivatives, have identified their roles as adenosine A2A receptor antagonists. These findings have implications for designing drugs targeting neurological disorders and potentially other conditions mediated by the A2A receptor (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Tuberculostatic Activity
The synthesis of structural analogs to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and their evaluation for tuberculostatic activity exemplify the potential of triazolopyrimidine derivatives in combating tuberculosis. This research provides a foundation for developing new antituberculous agents with improved efficacy (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Propriétés
IUPAC Name |
7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYQEHKFIYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)
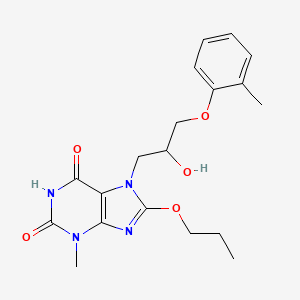
![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)
![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)
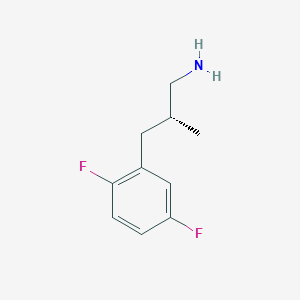
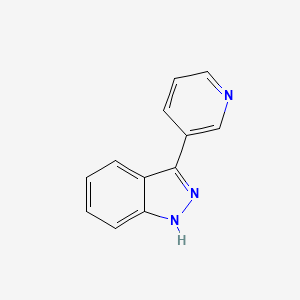
![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)
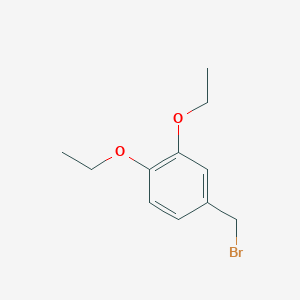
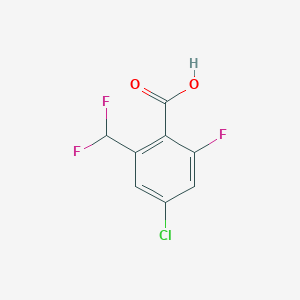
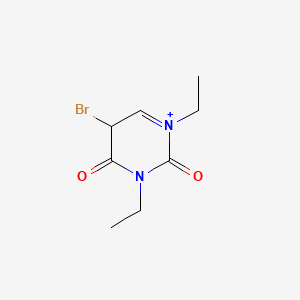
![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)
![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)